

# Application Note: Measuring cAMP Response to Org 43553 Stimulation

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Compound of Interest		
Compound Name:	Org 43553	
Cat. No.:	B1677481	Get Quote

#### Introduction

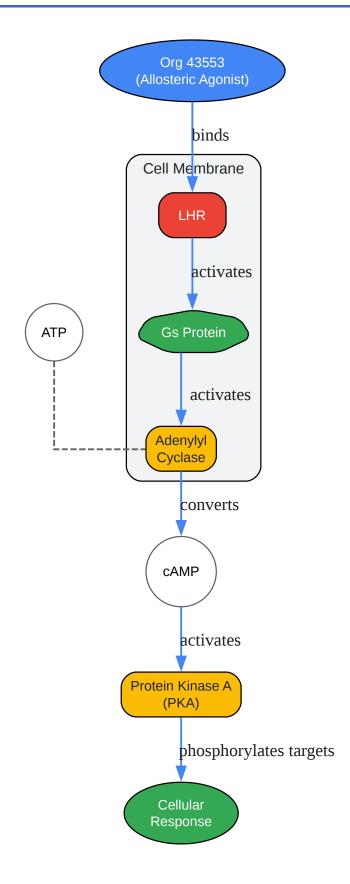
Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist for the human Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR).[1][2][3][4] Unlike the endogenous ligands, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which bind to the large extracellular domain, Org 43553 interacts with the transmembrane domain of the receptor.[4] Activation of the LHR by Org 43553 primarily stimulates the Gs signaling pathway, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP). Consequently, measuring intracellular cAMP accumulation is the primary method for quantifying the functional response to Org 43553 stimulation and determining its potency.

This application note provides a detailed protocol for measuring the cAMP response in cells expressing the human LHR upon stimulation with **Org 43553**.

## **Mechanism of Action: LHR-Gs Signaling Pathway**

**Org 43553** acts as a signaling-selective agonist. While LH can stimulate both the cAMP and phospholipase C (PLC) pathways, **Org 43553** robustly activates the cAMP pathway but is largely ineffective at stimulating the PLC pathway. This selectivity makes cAMP measurement a direct and reliable readout of **Org 43553**'s agonistic activity at the LHR.





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Caption: **Org 43553** allosterically activates the LHR, leading to Gs-protein mediated cAMP production.

## **Quantitative Data Summary**

The potency of **Org 43553** has been characterized in various in vitro cell-based assays. The following table summarizes the key pharmacological data.

Parameter	Receptor	Cell Line	Assay Type	Value	Reference
EC50	Human LH Receptor	СНО	CRE- Luciferase	3.7 nM	
EC50	Human FSH Receptor	СНО	Not Specified	110 nM	
EC50	Human TSH Receptor	HEK293	cAMP Enzyme Immunoassa y	> 3 μM	
KD	Human LH Receptor	CHO-K1 Membranes	Radioligand Binding ([³H]Org 43553)	2.4 ± 0.4 nM	

# **Experimental Protocol: cAMP Measurement Assay**

This protocol describes a cell-based assay to determine the dose-dependent cAMP response to **Org 43553** stimulation using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay.

## **Materials and Reagents**

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Luteinizing Hormone Receptor (hLHR).
- Culture Medium: DMEM/F12 supplemented with 5-10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.



- Compound: Org 43553 (synthesized or commercially procured).
- Compound Diluent: 100% DMSO for stock solution, then culture medium for serial dilutions (final DMSO concentration ≤ 1%).
- Assay Plates: 96-well or 384-well white, low-volume microtiter plates.
- Reagents:
  - Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - cAMP Assay Kit (e.g., HTRF cAMP Dynamic 2, cAMP-Glo™ Assay).
  - Cell lysis buffer (often included in the kit).
- Control Agonist: Recombinant human LH (hLH).

## **Experimental Procedure**

- Cell Seeding:
  - Culture hLHR-CHO-K1 cells to ~80-90% confluency.
  - Harvest cells using a non-enzymatic dissociation solution.
  - Resuspend cells in phenol red-free assay buffer/medium.
  - Seed cells into a white microtiter plate at an optimized density (e.g., 10,000 15,000 cells/well) and incubate overnight.
- Compound Preparation:
  - Prepare a 10 mM stock solution of Org 43553 in 100% DMSO.
  - $\circ$  Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10  $\mu$ M). Prepare a vehicle control (assay buffer with the same final DMSO concentration).
- Cell Stimulation:



- Aspirate the culture medium from the cell plate.
- $\circ$  Add stimulation buffer containing a PDE inhibitor (e.g., 500  $\mu$ M IBMX) and allow it to equilibrate for 15-30 minutes at 37°C.
- Add the serially diluted Org 43553, control agonist (hLH), and vehicle control to the respective wells.
- Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes)
  to allow for cAMP accumulation.

#### cAMP Detection:

- Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
- For an HTRF assay, this typically involves adding the two detection reagents sequentially: a cAMP derivative labeled with a FRET donor (e.g., d2) and an anti-cAMP antibody labeled with a FRET acceptor (e.g., Cryptate).
- Incubate the plate in the dark at room temperature for 60 minutes.

#### Data Acquisition:

 Read the plate on a compatible plate reader. For HTRF, this involves measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

## **Data Analysis**

- Calculate Signal Ratio: For HTRF, calculate the ratio of the acceptor and donor fluorescence signals (e.g., 665 nm / 620 nm).
- Generate Standard Curve: Use a cAMP standard curve included in each assay plate to convert the signal ratio to cAMP concentration (nM).
- Plot Dose-Response Curve: Plot the cAMP concentration against the logarithm of the Org
  43553 concentration.

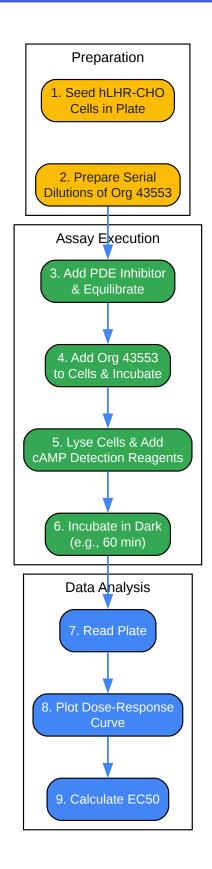






• Determine EC50: Analyze the dose-response curve using a four-parameter logistic regression (sigmoidal dose-response model) to determine the EC50 value, which is the concentration of **Org 43553** that elicits 50% of the maximal response.





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